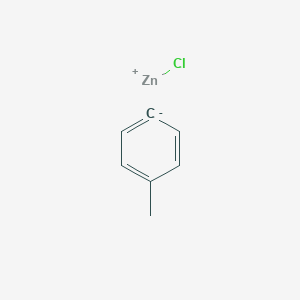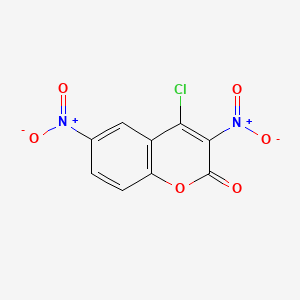![molecular formula C16H28N2O2 B14367532 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea CAS No. 90156-29-9](/img/structure/B14367532.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea is a synthetic organic compound characterized by its unique cyclobutyl and cyclohexyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea typically involves the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclobutyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-1-naphthalenylurea
- 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones
Uniqueness
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea is unique due to its specific cyclobutyl and cyclohexyl structures, which confer distinct chemical and biological properties
Properties
CAS No. |
90156-29-9 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-cyclohexylurea |
InChI |
InChI=1S/C16H28N2O2/c1-11(19)14-9-12(16(14,2)3)10-17-15(20)18-13-7-5-4-6-8-13/h12-14H,4-10H2,1-3H3,(H2,17,18,20) |
InChI Key |
MVOBQMKDEHJRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


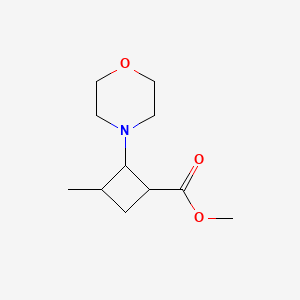
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
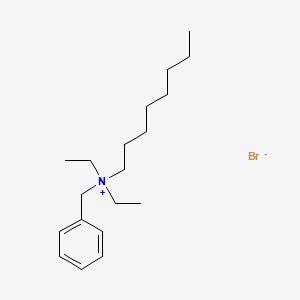
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
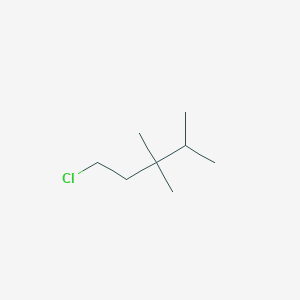
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
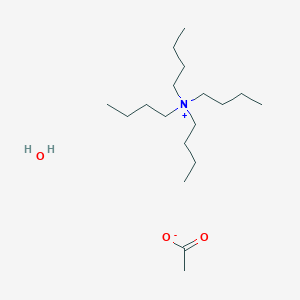
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
